molecular formula C15H17N3O2S B4633904 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4633904
M. Wt: 303.4 g/mol
InChI Key: RZAROHAXOJVIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The oxolane ring is often added through a ring-opening reaction of an epoxide with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
  • 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-4-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The unique combination of the thiazole, pyridine, and oxolane rings in 4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-13(14(19)17-9-12-5-3-7-20-12)21-15(18-10)11-4-2-6-16-8-11/h2,4,6,8,12H,3,5,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAROHAXOJVIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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4-METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

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